molecular formula C26H29N3O4 B11033105 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide

Cat. No.: B11033105
M. Wt: 447.5 g/mol
InChI Key: HYPGUZYDHSUWEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide is a complex organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst.

    Methoxylation and Methylation: The chromen-2-one core is then methoxylated and methylated using appropriate reagents such as methyl iodide and sodium methoxide.

    Benzimidazole Formation: The benzimidazole moiety is synthesized separately through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.

    Coupling Reaction: Finally, the chromen-2-one derivative is coupled with the benzimidazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide has potential applications as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as fluorescence or photostability, due to the chromen-2-one core.

Mechanism of Action

The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The chromen-2-one core can intercalate with DNA, while the benzimidazole moiety can bind to proteins, potentially inhibiting their function. This dual interaction can disrupt cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like 4-hydroxycoumarin and 7-hydroxycoumarin share the chromen-2-one core but differ in their substitution patterns.

    Benzimidazole Derivatives: Compounds such as benzimidazole and 2-methylbenzimidazole have similar core structures but lack the chromen-2-one moiety.

Uniqueness

The uniqueness of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide lies in its combined structural features, which allow for diverse chemical reactivity and potential biological activity. This dual functionality is not commonly found in simpler coumarin or benzimidazole derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H29N3O4

Molecular Weight

447.5 g/mol

IUPAC Name

3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]propanamide

InChI

InChI=1S/C26H29N3O4/c1-16(2)15-29-21-8-6-5-7-20(21)28-24(29)14-27-25(30)10-9-18-12-19-17(3)11-26(31)33-23(19)13-22(18)32-4/h5-8,11-13,16H,9-10,14-15H2,1-4H3,(H,27,30)

InChI Key

HYPGUZYDHSUWEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCC3=NC4=CC=CC=C4N3CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.